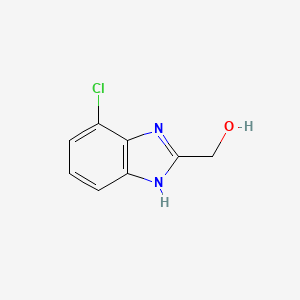

4-Chloro-2-(hydroxymethyl)benzimidazole

説明

特性

IUPAC Name |

(4-chloro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKBWIRLLDGNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities. They have been found to be active against various cancer cell lines, suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins. These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and other cellular processes.

Result of Action

Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines. This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.

生化学分析

Cellular Effects

The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 and HeLa, this compound exhibits antiproliferative activity, leading to reduced cell viability and induction of apoptosis. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby disrupting the transmission of signals that promote cell proliferation and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and promote its excretion. These metabolic processes can also affect the compound’s activity and toxicity, as metabolites may have different biological properties compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments. For example, this compound can be transported across cell membranes by organic anion transporters, which are expressed in various tissues. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Additionally, the compound can be found in the cytoplasm, where it influences cell signaling pathways and metabolic processes.

生物活性

4-Chloro-2-(hydroxymethyl)benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core with a hydroxymethyl group and a chlorine substituent. Its molecular formula is CHClNO, which contributes to its unique biological properties.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of breast cancer cells (MDA-MB-231), with IC values indicating effective concentrations that lead to cell death or growth arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HeLa | 15 |

| A549 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Candida albicans | 64 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases, which are critical for cell signaling and proliferation. This interaction disrupts normal cellular functions, leading to apoptosis in cancer cells.

- DNA Interaction : It has been suggested that the compound may intercalate with DNA, thereby interfering with replication and transcription processes.

- Antimicrobial Mechanisms : For antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in fungi.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole, including this compound, showed promising results in inhibiting tumor growth in xenograft models.

- Antimicrobial Efficacy : Another investigation published in Antibiotics journal demonstrated that this compound significantly reduced bacterial load in infected models compared to standard antibiotics.

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Hydrophilicity: The hydroxymethyl group in the target compound offers greater solubility in polar solvents compared to BM1’s phenolic -OH or 2-(4-chlorophenyl)benzimidazole’s aromatic substituent .

- Planarity: Compounds with extended aromatic systems (e.g., BM1) exhibit stronger DNA intercalation due to π-π stacking, while the hydroxymethyl group may reduce steric hindrance for minor groove binding .

Pharmacological Considerations

- Hydroxymethyl vs. Methyl/Nitro Groups: The -CH₂OH group in the target compound may reduce cytotoxicity compared to BM3’s nitro group, which is associated with genotoxicity .

- Chlorine Substitution : Chlorine at position 4 is conserved across active analogs (e.g., BM1, BM2), suggesting its critical role in target engagement .

準備方法

Synthetic Route Starting from 4-Chlorobenzoic Acid

One reported approach begins with 4-chlorobenzoic acid, a cheap and readily available precursor. The general sequence involves:

- Nitration of 4-chlorobenzoic acid to introduce a nitro group.

- Subsequent conversion of the nitro group to an amine via ammonolysis.

- Replacement of chlorine by amine substitution to give an amino-substituted intermediate.

- Selective reduction of one nitro group to an amine.

- Cyclization under reflux in formic acid to form the benzimidazole ring.

- Attempts to reduce the carboxylic acid to the hydroxymethyl group were initially unsuccessful.

- Esterification of the carboxylic acid intermediate in methanol with thionyl chloride (SOCl2) to afford methyl esters.

- Glycosylation steps with protected sugars followed established protocols, although some side products were observed.

This method highlights the challenges in directly reducing carboxylic acid groups to hydroxymethyl on the benzimidazole ring and the need for intermediate functional group transformations.

Diazotisation and Hydrolysis Approach from 2-Amino-4-chlorobenzothiazole

Though this method was originally developed for benzothiazole derivatives, it provides valuable insights into halogenated benzimidazole analogues:

- Diazotisation of 2-amino-4-chlorobenzothiazole hydrolhalide in the presence of halogenated aliphatic hydrocarbons (e.g., ethylene dichloride) as solvent.

- Formation of 2-halo-4-chlorobenzothiazoles as major products.

- Hydrolysis of these intermediates to yield 4-chloro-2-hydroxybenzothiazole.

- Cyclisation and condensation steps can follow to introduce further substituents.

- The process benefits from the use of halogenated solvents that dissolve the diazotisation products well, improving yields and reaction times.

- Overall yields for related compounds can reach above 80% under optimized conditions.

While this method is described for benzothiazoles, analogous strategies can be adapted for benzimidazole derivatives, particularly for introducing hydroxyl groups at the 2-position and chlorine at the 4-position.

Condensation of Ortho-Phenylenediamine Derivatives with Aldehydes

The condensation of 4-chloro-1,2-phenylenediamine with formaldehyde or related aldehydes is a classical route to 2-(hydroxymethyl)benzimidazoles:

- Ortho-phenylenediamine derivatives bearing chlorine at the 4-position react with formaldehyde under acidic or reflux conditions.

- The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by cyclization and dehydration to form the benzimidazole ring with a hydroxymethyl substituent at the 2-position.

- Catalysts such as formic acid or Lewis acids (e.g., stannic chloride) can facilitate cyclization.

- Reaction conditions typically involve reflux in aqueous or alcoholic media.

- Yields vary depending on substituents and reaction time but are generally moderate to good.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The direct reduction of carboxylic acids on the benzimidazole ring to hydroxymethyl groups is often problematic, requiring alternative strategies such as esterification followed by selective reduction or substitution.

- Use of halogenated aliphatic hydrocarbons as solvents during diazotisation steps enhances solubility of intermediates and improves yields, suggesting solvent choice is critical in halogenated benzimidazole synthesis.

- Cyclization under reflux in formic acid or with Lewis acid catalysts is a common and effective strategy to form the benzimidazole core with hydroxymethyl substitution at the 2-position.

- Recent catalytic methods (e.g., iron-sulfur catalysts, cobalt-pincer complexes) have been explored for benzimidazole synthesis, but their direct application to this compound requires further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-(hydroxymethyl)benzimidazole, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation reactions of substituted benzaldehydes with appropriate precursors, followed by reflux in ethanol with glacial acetic acid as a catalyst. Intermediates are characterized using FT-IR, and NMR, GC-MS, and elemental analysis. Single-crystal X-ray diffraction (using SHELX programs) is critical for confirming molecular geometry .

Q. How can UV-Vis spectrophotometry and thermal denaturation experiments be used to study DNA binding properties?

- Methodology :

UV-Vis Titration : Prepare a DNA solution (e.g., fish sperm DNA) and titrate with increasing concentrations of the compound. Monitor hypochromism and redshift in absorption spectra to calculate binding constants (). For example, values for benzimidazole derivatives range from to .

Thermal Denaturation : Measure DNA melting temperature () with and without the compound. A (e.g., for BM1) indicates strong intercalative binding .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology :

- Use local exhaust ventilation and enclosed processes to minimize exposure (NIOSH Control Banding guidelines).

- Label all containers and provide hazard training.

- Substitute less toxic analogs if possible, as benzimidazole derivatives can be sensitizers or reproductive hazards .

Advanced Research Questions

Q. How can molecular docking and computational modeling resolve contradictions in DNA binding modes (e.g., intercalation vs. groove binding)?

- Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and DNA (e.g., B-DNA dodecamer PDB: 1BNA). Analyze binding energies and preferred sites (minor/major grooves).

Validation : Compare computational binding energies with experimental values. For example, BM1’s flat structure favors intercalation (), while bulky substituents shift binding to grooves .

Q. What structural factors influence the conformational stability of the hydroxymethyl side chain in this compound?

- Methodology :

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks.

- Theoretical Calculations : Perform AM1 semiempirical MO or molecular mechanics to assess side-chain conformations. Evidence shows intramolecular H-bonding to the benzimidazolyl ring is unlikely due to steric and electronic constraints .

Q. How can researchers optimize antimicrobial activity assays for benzimidazole derivatives while minimizing cytotoxicity?

- Methodology :

Antimicrobial Screening : Use agar dilution or broth microdilution (e.g., MIC values: 12.5–25 µg/mL for BM2 against Staphylococcus aureus and Aspergillus flavus).

Cytotoxicity Testing : Employ brine shrimp lethality assays or MTT tests on mammalian cell lines. Prioritize compounds with >80% viability at therapeutic doses .

Data Contradiction Analysis

Q. Why do DNA binding constants () vary significantly across structurally similar benzimidazole derivatives?

- Resolution :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO in BM3) reduce binding affinity () by increasing steric hindrance, while planar structures (e.g., BM1) enhance intercalation () .

- Experimental Conditions : Variations in ionic strength (e.g., NaCl concentration) or DNA source (e.g., calf thymus vs. fish sperm) can alter binding thermodynamics .

Methodological Best Practices

Q. What spectroscopic techniques are most reliable for characterizing benzimidazole derivatives?

- Recommendations :

- FT-IR : Confirm functional groups (e.g., -OH stretch at 3200–3600 cm).

- NMR : Assign protons on the benzimidazole ring (e.g., NMR: aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry : Use TOF-MS for accurate molecular weight determination (e.g., [M+H] peak at m/z 197.05) .

Q. How should researchers address discrepancies between computational and experimental DNA binding results?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。